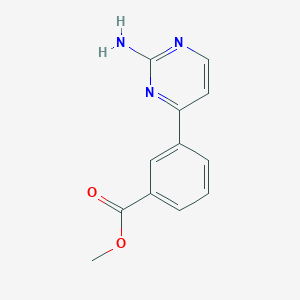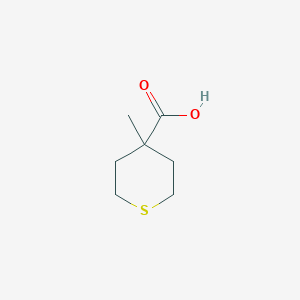![molecular formula C15H17N3O3 B1404454 4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzamide CAS No. 1415719-12-8](/img/structure/B1404454.png)
4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzamide
概要
説明
4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzamide is a synthetic organic compound with the molecular formula C₁₅H₁₇N₃O₃ and a molecular weight of 287.31 g/mol . This compound is characterized by a benzamide core linked to a pyrrolidinyl group, which is further substituted with a cyclopropylmethylamino moiety. It is primarily used in research settings and is not intended for human or veterinary use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzamide typically involves the following steps:
Formation of the Pyrrolidinyl Core: The pyrrolidinyl core can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and an amine. For instance, the reaction between succinic anhydride and an amine can yield the pyrrolidinyl ring.
Introduction of the Cyclopropylmethylamino Group: The cyclopropylmethylamino group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrrolidinyl intermediate with cyclopropylmethylamine under suitable conditions.
Attachment to the Benzamide Core: The final step involves the coupling of the substituted pyrrolidinyl intermediate with a benzoyl chloride derivative to form the desired benzamide compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
科学的研究の応用
4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, although not approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are subject to ongoing research, but it is believed to influence cellular processes through its interaction with proteins and nucleic acids.
類似化合物との比較
Similar Compounds
- **4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate
- **N-(Cyclopropylmethyl)-4-(methyloxy)-3-({5-[3-(3-pyridinyl)phenyl]-1,3-oxazol-2-yl}amino)benzenesulfonamide
Uniqueness
4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylmethylamino group and pyrrolidinyl core contribute to its stability and reactivity, making it a valuable compound in research applications.
特性
IUPAC Name |
4-[3-(cyclopropylmethylamino)-2,5-dioxopyrrolidin-1-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c16-14(20)10-3-5-11(6-4-10)18-13(19)7-12(15(18)21)17-8-9-1-2-9/h3-6,9,12,17H,1-2,7-8H2,(H2,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSKFVBILBIKGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


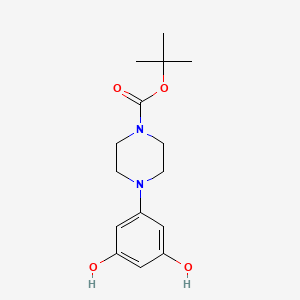

![(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1404377.png)
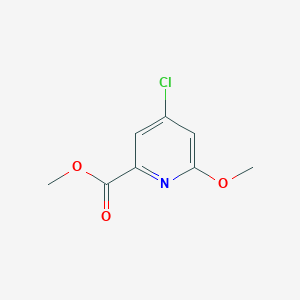
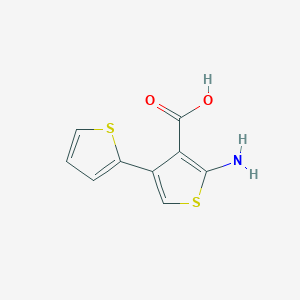
![ethyl 4-cyano-5-ethyl-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B1404382.png)

![[2-(2-Chlorophenyl)pyridin-3-yl]methanol](/img/structure/B1404384.png)
![2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B1404385.png)
